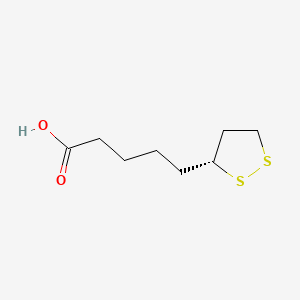

(S)-lipoic acid

Content Navigation

- 1. General Information

- 2. Procurement Overview: (S)-Lipoic Acid (CAS 1200-22-2) as an Analytical Standard and Synthetic Precursor

- 3. The Non-Interchangeability of Lipoic Acid Enantiomers in QA/QC and Metabolic Assays

- 4. Quantitative Evidence Guide: Differentiating (S)-Lipoic Acid in Analytical and Process Workflows

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.24e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

(S)-lipoic acid is the synthetic, non-naturally occurring enantiomer of the organosulfur compound alpha-lipoic acid. While its counterpart, (R)-lipoic acid, is widely procured as a biologically active antioxidant and mitochondrial co-factor, (S)-lipoic acid holds highly specialized procurement value in analytical chemistry, pharmacokinetic modeling, and industrial synthesis. In laboratory workflows, high-purity (S)-lipoic acid is essential as a chiral reference standard to quantify the enantiomeric excess (ee) of commercial (R)-lipoic acid batches. In process chemistry, it serves as a critical precursor for thermal racemization, allowing manufacturers to recycle chiral resolution byproducts into racemic lipoic acid. Furthermore, because the S-enantiomer competitively inhibits the absorption and metabolic activity of the R-enantiomer, it is a mandatory negative control and competitive inhibitor in advanced formulation assays and cellular respiration models [1].

Substituting pure (S)-lipoic acid with racemic (R/S)-lipoic acid or the biologically active (R)-lipoic acid critically compromises both analytical precision and assay validity. In chiral chromatography, racemic mixtures only provide a 1:1 peak ratio, failing to serve as an isolated baseline for quantifying trace S-enantiomer impurities in high-grade R-lipoic acid batches. In biological models, the enantiomers exert opposing effects: while (R)-lipoic acid acts as an essential prosthetic group for multienzyme complexes like pyruvate dehydrogenase, (S)-lipoic acid cannot be lipoylated by endogenous enzymes and actively reduces GLUT-4 expression. Consequently, using a racemic mixture when pure S-lipoic acid is required for competitive inhibition studies will introduce confounding biological activity, rendering pharmacokinetic and metabolic data unusable [1].

Chiral Reference Baseline for Enantiomeric Purity (QA/QC Workflows)

In pharmaceutical quality control, determining the enantiomeric excess of (R)-lipoic acid requires a high-purity (S)-lipoic acid reference standard. When subjected to chiral HPLC, pure (S)-lipoic acid provides an isolated reference peak (typically >99% ee), allowing for the precise quantification of trace S-enantiomer impurities. In contrast, using a racemic (R/S)-lipoic acid standard only yields a 1:1 co-elution profile, which is insufficient for calibrating detectors to trace-level S-enantiomer contamination[1].

| Evidence Dimension | Chiral baseline resolution for impurity quantification |

| Target Compound Data | >99% ee isolated peak calibration |

| Comparator Or Baseline | Racemic (R/S)-lipoic acid (1:1 peak ratio, limited trace calibration) |

| Quantified Difference | Enables trace S-enantiomer quantification vs. generic 50/50 baseline |

| Conditions | Chiral HPLC calibration for pharmaceutical-grade lipoic acid batches |

Procurement of pure S-lipoic acid is strictly necessary for QA/QC labs that must certify the optical purity of premium R-lipoic acid products.

Pharmacokinetic Modeling and Competitive Absorption Inhibition

(S)-lipoic acid demonstrates significantly different pharmacokinetic behavior compared to its R-counterpart, making it essential for competitive absorption modeling. Studies indicate that the maximum plasma concentration (Cmax) of (S)-lipoic acid is approximately 40–50% lower than that of (R)-lipoic acid when administered at equivalent doses. Furthermore, the presence of the S-enantiomer competitively inhibits the absorption of the R-enantiomer. Procuring pure (S)-lipoic acid allows formulators to isolate and quantify this competitive inhibition, an assessment that is impossible when using racemic mixtures where the interaction is fixed at a 1:1 ratio [1].

| Evidence Dimension | Maximum plasma concentration (Cmax) and absorption kinetics |

| Target Compound Data | ~40-50% lower Cmax; acts as competitive inhibitor |

| Comparator Or Baseline | (R)-lipoic acid (higher Cmax, uninhibited absorption) |

| Quantified Difference | 40-50% reduction in Cmax with competitive inhibition dynamics |

| Conditions | In vivo pharmacokinetic absorption models |

Formulators developing stabilized, high-bioavailability R-lipoic acid supplements must procure the S-enantiomer to accurately model and overcome enantiomeric absorption interference.

Precursor Suitability for Thermal Racemization and Synthetic Recycling

In industrial chiral resolution workflows, (S)-lipoic acid is isolated as a byproduct and must be recycled to maintain process economics. When heated at 110–220 °C in solvents such as toluene for >15 hours, pure (S)-lipoic acid undergoes complete racemization, yielding (R/S)-lipoic acid with an optical rotation of approximately 0° (±1°). This thermal behavior sharply contrasts with the intended use of (R)-lipoic acid, which is isolated as the final high-value product. Procuring or isolating (S)-lipoic acid specifically for racemization optimization is a standard process chemistry workflow [1].

| Evidence Dimension | Thermal racemization yield and optical rotation shift |

| Target Compound Data | Shifts from highly levorotatory to ~0° (±1°) optical rotation |

| Comparator Or Baseline | (R)-lipoic acid (retained as final chiral product, not racemized) |

| Quantified Difference | Complete conversion to racemic mixture for synthetic recycling |

| Conditions | Heating at 110–220 °C in toluene for >15 hours |

Process chemists procure S-lipoic acid to optimize racemization parameters, directly improving the atom economy and yield of industrial lipoic acid synthesis.

Negative Control in Mitochondrial Enzyme and Metabolic Assays

Because (S)-lipoic acid is not recognized by endogenous lipoyl ligases, it serves as a strict negative control in metabolic assays. While (R)-lipoic acid acts as an essential cofactor for the pyruvate dehydrogenase complex and enhances glucose uptake, (S)-lipoic acid lacks this cofactor activity and has been shown to reduce the expression of GLUT-4 transporters, thereby decreasing insulin sensitivity. Using racemic lipoic acid masks this inhibitory effect due to the dominant biological activity of the R-enantiomer. Thus, pure (S)-lipoic acid is required to establish baseline inhibition models in cellular respiration studies [1].

| Evidence Dimension | GLUT-4 expression and mitochondrial cofactor activity |

| Target Compound Data | Reduces GLUT-4 expression; inactive as enzyme cofactor |

| Comparator Or Baseline | (R)-lipoic acid (enhances glucose uptake; active cofactor) |

| Quantified Difference | Complete absence of cofactor activity with active GLUT-4 reduction |

| Conditions | In vitro cellular metabolic and mitochondrial multienzyme complex assays |

Researchers must procure the pure S-enantiomer to reliably decouple the inhibitory metabolic effects from the active cofactor functions of alpha-lipoic acid.

Chiral Reference Standards for Pharmaceutical QA/QC

(S)-lipoic acid is the mandatory reference standard for analytical laboratories conducting chiral HPLC to determine the enantiomeric excess (ee) of (R)-lipoic acid batches. Because racemic mixtures cannot provide an isolated trace-level calibration peak, pure (S)-lipoic acid is required to validate the optical purity of premium pharmaceutical and nutraceutical products [1].

Pharmacokinetic and Competitive Inhibition Modeling

For formulators developing advanced lipoic acid delivery systems, (S)-lipoic acid is critical for modeling competitive absorption. Because the S-enantiomer exhibits a 40–50% lower Cmax and competitively inhibits the uptake of the R-enantiomer, procuring pure (S)-lipoic acid allows researchers to design and validate formulations that specifically overcome this enantiomeric interference [2].

Process Optimization for Thermal Racemization

In industrial chemical synthesis, (S)-lipoic acid is utilized as a process precursor to optimize thermal racemization protocols. By heating the compound in specific solvent systems (e.g., toluene at 110–220 °C), process chemists can efficiently recycle chiral resolution byproducts into racemic lipoic acid, significantly improving the overall atom economy of the manufacturing pipeline [3].

Negative Controls in Cellular Respiration and Metabolic Assays

In biochemical research focusing on mitochondrial multienzyme complexes (like pyruvate dehydrogenase) and glucose metabolism, (S)-lipoic acid is deployed as a strict negative control. Its inability to be lipoylated and its specific reduction of GLUT-4 expression make it a necessary compound for decoupling the biological activity of the R-enantiomer from baseline cellular responses [4].

References

- [1] Chiral resolution and HPLC analysis of alpha-lipoic acid enantiomers. Journal of Chromatography A, 2013.

- [2] Pharmacokinetics and bioavailability of R- and S-lipoic acid: Competitive inhibition dynamics. European Journal of Pharmaceutics and Biopharmaceutics, 2018.

- [3] Racemization method of S-lipoic acid and preparing method of R-lipoic acid. Chinese Patent CN102442994B, 2012.

- [4] Enantiomer-specific effects of lipoic acid on GLUT-4 expression and mitochondrial enzyme function. Metabolism: Clinical and Experimental, 2016.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

2.1

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 52 of 122 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 70 of 122 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (54.29%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (54.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (54.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (34.29%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

/EXPERIMENTAL THERAPY/ Mitochondria produce reactive oxygen species that may contribute to vascular dysfunction. alpha-Lipoic acid and acetyl-L-carnitine reduce oxidative stress and improve mitochondrial function. In a double-blind crossover study, the authors examined the effects of combined alpha-lipoic acid/acetyl-L-carnitine treatment and placebo (8 weeks per treatment) on vasodilator function and blood pressure in 36 subjects with coronary artery disease. Active treatment increased brachial artery diameter by 2.3% (P=.008), consistent with reduced arterial tone. Active treatment tended to decrease systolic blood pressure for the whole group (P=.07) and had a significant effect in the subgroup with blood pressure above the median (151+/-20 to 142+/-18 mm Hg; P=.03) and in the subgroup with the metabolic syndrome (139+/-21 to 130+/-18 mm Hg; P=.03). Thus, mitochondrial dysfunction may contribute to the regulation of blood pressure and vascular tone....

/EXPERIMENTAL THERAPY/ Lipoic acid is an antioxidant that suppresses and treats an animal model of multiple sclerosis, experimental autoimmune encephalomyelitis. The purpose of this study was to determine the pharmacokinetics (PK), tolerability and effects on matrix metalloproteinase-9 (MMP-9) and soluble intercellular adhesion molecule-1 (sICAMP-1) of oral lipoic acid in patients with multiple sclerosis. Thirty-seven MS subjects were randomly assigned to one of four groups: placebo, lipoic acid 600 mg twice a day, lipoic acid 1200 mg once a day and lipoic acid 1200 mg twice a day. Subjects took study capsules for 14 days. ... Subjects taking 1200 mg lipoic acid had substantially higher peak serum lipoic acid levels than those taking 600 mg and that peak levels varied considerably among subjects. We also found a significant negative correlation between peak serum lipoic acid levels and mean changes in serum MMP-9 levels (T = -0.263, P =0.04). There was a significant dose response relationship between lipoic acid and mean change in serum sICAM-1 levels (P =0.03). ... Oral lipoic acid is generally well tolerated and appears capable of reducing serum MMP-9 and sICAM-1 levels. Lipoic acid may prove useful in treating MS by inhibiting MMP-9 activity and interfering with T-cell migration into the CNS.

/EXPERIMENTAL THERAPY/ Mitochondrial dysfunction and oxidative damage are highly involved in the pathogenesis of Parkinson's disease. Some mitochondrial antioxidants/nutrients that can improve mitochondrial function and/or attenuate oxidative damage have been implicated in Parkinson's disease therapy. However, few studies have evaluated the preventative effects of a combination of mitochondrial antioxidants/nutrients against Parkinson's disease, and even fewer have sought to optimize the doses of the combined agents. The present study examined the preventative effects of two mitochondrial antioxidant/nutrients, R-alpha-lipoic acid (LA) and acetyl-L-carnitine (ALC), in a chronic rotenone-induced cellular model of Parkinson's disease. We demonstrated that 4-week pretreatment with LA and/or ALC effectively protected SK-N-MC human neuroblastoma cells against rotenone-induced mitochondrial dysfunction, oxidative damage, and accumulation of alpha-synuclein and ubiquitin. Most notably, we found that when combined, LA and ALC worked at 100 to 1000 fold lower concentrations than they did individually. We also found that pretreatment with combined LA and ALC increased mitochondrial biogenesis and decreased production of reactive oxygen species through the upregulation of the peroxisome proliferator-activated receptor-gamma coactivator 1alpha as a possible underlying mechanism. This study provides important evidence that combining mitochondrial antioxidant/nutrients at optimal doses might be an effective and safe prevention strategy for Parkinson's disease. /R-alpha-lipoic acid/

For more Therapeutic Uses (Complete) data for alpha-Lipoic acid (11 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Irritant

Other CAS

62-46-4

1077-27-6

Absorption Distribution and Excretion

R(+)-alpha-lipoic acid is a natural occurring compound that acts as an essential cofactor for certain dehydrogenase complexes. The redox couple alpha-lipoic acid/dihydrolipoic acid possesses potent antioxidant activity. Exogenous racemic alpha-lipoic acid orally administered for the symptomatic treatment of diabetic polyneuropathy is readily and nearly completely absorbed, with a limited absolute bioavailability of about 30% caused by high hepatic extraction. Although the pharmacokinetics of the parent drug have been well characterized in humans, relatively little is known regarding the excretion of alpha-lipoic acid and the pharmacokinetics of any metabolites in humans. In the present study, plasma concentration-time courses, urinary excreted amounts, and pharmacokinetic parameters of alpha-lipoic acid metabolites were evaluated in 9 healthy volunteers after multiple once-daily oral administration of 600 mg racemic alpha-lipoic acid. The primary metabolic pathways of alpha-lipoic acid in man, S-methylation and beta-oxidation, were quantitatively confirmed by an HPLC-electrochemical assay newly established prior to the beginning of this study. Major circulating metabolites were the S-methylated beta-oxidation products 4,6-bismethylthio-hexanoic acid and 2,4-bismethylthio-butanoic acid, whereas its conjugated forms accounted for the major portion excreted in urine. There was no statistically significant difference in the pharmacokinetic parameters Cmax, AUC, and tmax between day 1 and day 4. Despite the prolonged half-lives of the major metabolites compared to the parent drug, no evidence of accumulation was found. Mean values of 12.4% of the administered dose were recovered in the urine after 24 hours as the sum of alpha-lipoic acid and its metabolites. The results of the present study revealed that urinary excretion of alpha-lipoic acid and five of its main metabolites does not play a significant role in the elimination of alpha-lipoic acid. Therefore, biliary excretion, further electrochemically inactive degradation products, and complete utilization of alpha-lipoic acid as a primary substrate in the endogenous metabolism should be considered.

In an open-label, parallel-group study involving 16 patients (8 with severely reduced renal function, 8 with end-stage renal disease needing hemodialysis), the effect of renal function on the pharmacokinetics, metabolism, and safety `of alpha-lipoic acid (thioctic acid) was evaluated by comparing the pharmacokinetic parameters with those of a reference group of 8 healthy subjects. Alpha-lipoic acid 600 mg was administered orally once daily for 4 days, and the pharmacokinetic parameters were measured on days 1 and 4. The mean percentage of the administered dose excreted in urine as parent compound was 0.2 and 0.05 in healthy subjects and subjects with severely reduced renal function, respectively. Assuming a bioavailability of 30%, this represents 0.67% and 0.17% of the bioavailable amount of alpha-lipoic acid, respectively. The percentage of total urinary recovered amounts of alpha-lipoic acid and 5 of its metabolites was 12.0 on both days. The respective values for patients with severe kidney damage were 5.2% (day 1) and 6.4% (day 4). The total percentage of the administered dose removed by hemodialysis was 4.0 in patients with end-stage renal disease. Renal clearance of alpha-lipoic acid and its major metabolites, 6,8-bismethylthio-octanoic acid, 4,6-bismethylthio-hexanoic acid and 2,4-bismethylthio-butanoic acid, were significantly decreased in subjects with kidney damage compared to the reference group. Apparent total clearance of alpha-lipoic acid was poorly correlated with creatinine clearance. There is strong evidence that alpha-lipoic acid is mainly excreted by nonrenal mechanism or further degraded to smaller units in the catabolic process. The significantly increased area under the curve values of 4,6-bismethylthio-hexanoic acid and half-lives of 2,4-bismethylthio-butanoic acid on both days in patients with severely reduced function and end-stage renal disease were not considered to be clinically relevant. Although trough levels of both metabolites tend to increase slightly in these subjects, no accumulation effects were detected. We conclude that the pharmacokinetics of alpha-lipoic acid are not influenced by creatinine clearance and are unaffected in subjects with severely reduced kidney function or end-stage renal disease. Hemodialysis did not significantly contribute to the clearance of alpha-lipoic acid. Hence, dose adjustment of alpha-lipoic acid is not necessary in patients with renal dysfunction.

Alpha-lipoic aicd is absorbed from the small intestine and distributed to the liver via the portal circulation and to various tissues in the body via the systemic circulation.The natural R-enantiomer is more readily absorbed than the L-enantiomer and is the more active form. Alpha-lipoic acid readily crosses the blood-brain barrier. It is found, after its distribution to the various body tissues, intracellularly, intramitochondrialy and extracellularly.

Metabolism Metabolites

The excretion and biotransformation of rac-alpha-lipoic acid (LA), which is used for the symptomatic treatment of diabetic polyneuropathy, were investigated following single oral dosing of [(14)C]LA to mice (30 mg/kg), rats (30 mg/kg), dogs (10 mg/kg), and unlabeled LA to humans (600 mg). More than 80% of the radioactivity given was renally excreted. Metabolite profiles obtained by radiometric high-performance liquid chromatography revealed that LA was extensively metabolized irrespective of the species. Based on a new on-line liquid chromatography/tandem mass spectroscopy assay developed for negative ions, LA and a total of 12 metabolites were identified. Mitochondrial beta-oxidation played the paramount role in the metabolism of LA. Simultaneously, the circulating metabolites were subjected to reduction of the 1,2-dithiolane ring and subsequent S-methylation. In addition, evidence is given for the first time that the methyl sulfides formed were partly oxidized to give sulfoxides, predominantly in dogs. The disulfoxide of 2,4-bismethylmercapto-butanoic acid, the most polar metabolite identified, was the major metabolite in dogs. Furthermore, new data are presented that suggest conjugation with glycine occurred as a separate metabolic pathway in competition with beta-oxidation, predominantly in mice.

Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of OP exposure.

Wikipedia

Drug Warnings

Because of lack of long-term safety data, alpha-lipoic acid should be avoided by pregnant and nursing mothers.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Storage Conditions

Dates

2: Akbari M, Ostadmohammadi V, Lankarani KB, Tabrizi R, Kolahdooz F, Khatibi SR, Asemi Z. The effects of alpha-lipoic acid supplementation on glucose control and lipid profiles among patients with metabolic diseases: A systematic review and meta-analysis of randomized controlled trials. Metabolism. 2018 Oct;87:56-69. doi: 10.1016/j.metabol.2018.07.002. Epub 2018 Jul 7. Review. PubMed PMID: 29990473.

3: Akbari M, Ostadmohammadi V, Tabrizi R, Mobini M, Lankarani KB, Moosazadeh M, Heydari ST, Chamani M, Kolahdooz F, Asemi Z. The effects of alpha-lipoic acid supplementation on inflammatory markers among patients with metabolic syndrome and related disorders: a systematic review and meta-analysis of randomized controlled trials. Nutr Metab (Lond). 2018 Jun 5;15:39. doi: 10.1186/s12986-018-0274-y. eCollection 2018. Review. PubMed PMID: 29930690; PubMed Central PMCID: PMC5989440.

4: Ambrosi N, Guerrieri D, Caro F, Sanchez F, Haeublein G, Casadei D, Incardona C, Chuluyan E. Alpha Lipoic Acid: A Therapeutic Strategy that Tend to Limit the Action of Free Radicals in Transplantation. Int J Mol Sci. 2018 Jan 4;19(1). pii: E102. doi: 10.3390/ijms19010102. Review. PubMed PMID: 29300330; PubMed Central PMCID: PMC5796052.

5: Tibullo D, Li Volti G, Giallongo C, Grasso S, Tomassoni D, Anfuso CD, Lupo G, Amenta F, Avola R, Bramanti V. Biochemical and clinical relevance of alpha lipoic acid: antioxidant and anti-inflammatory activity, molecular pathways and therapeutic potential. Inflamm Res. 2017 Nov;66(11):947-959. doi: 10.1007/s00011-017-1079-6. Epub 2017 Jul 4. Review. PubMed PMID: 28676917.

6: Namazi N, Larijani B, Azadbakht L. Alpha-lipoic acid supplement in obesity treatment: A systematic review and meta-analysis of clinical trials. Clin Nutr. 2018 Apr;37(2):419-428. doi: 10.1016/j.clnu.2017.06.002. Epub 2017 Jun 8. Review. PubMed PMID: 28629898.

7: Mohammadi V, Dehghani S, Askari G. Does Alpha-lipoic Acid Supplement Regulate Blood Pressure? A Systematic Review of Randomized, Double-blind Placebo-controlled Clinical Trials. Int J Prev Med. 2017 May 11;8:33. doi: 10.4103/2008-7802.206138. eCollection 2017. Review. PubMed PMID: 28584615; PubMed Central PMCID: PMC5450615.

8: Sohaib M, Anjum FM, Nasir M, Saeed F, Arshad MS, Hussain S. Alpha-lipoic acid: An inimitable feed supplement for poultry nutrition. J Anim Physiol Anim Nutr (Berl). 2018 Feb;102(1):33-40. doi: 10.1111/jpn.12693. Epub 2017 Apr 26. Review. PubMed PMID: 28447384.

9: Kucukgoncu S, Zhou E, Lucas KB, Tek C. Alpha-lipoic acid (ALA) as a supplementation for weight loss: results from a meta-analysis of randomized controlled trials. Obes Rev. 2017 May;18(5):594-601. doi: 10.1111/obr.12528. Epub 2017 Mar 13. Review. PubMed PMID: 28295905; PubMed Central PMCID: PMC5523816.

10: Monastra G, De Grazia S, Cilaker Micili S, Goker A, Unfer V. Immunomodulatory activities of alpha lipoic acid with a special focus on its efficacy in preventing miscarriage. Expert Opin Drug Deliv. 2016 Dec;13(12):1695-1708. Epub 2016 Jun 24. Review. PubMed PMID: 27292272.

11: Huerta AE, Prieto-Hontoria PL, Sáinz N, Martínez JA, Moreno-Aliaga MJ. Supplementation with α-Lipoic Acid Alone or in Combination with Eicosapentaenoic Acid Modulates the Inflammatory Status of Healthy Overweight or Obese Women Consuming an Energy-Restricted Diet. J Nutr. 2016 Mar 9. pii: jn224105. [Epub ahead of print] Review. PubMed PMID: 26962183.

12: Moon HS. Chemopreventive Effects of Alpha Lipoic Acid on Obesity-Related Cancers. Ann Nutr Metab. 2016;68(2):137-44. doi: 10.1159/000443994. Epub 2016 Feb 2. Review. PubMed PMID: 26829711.

13: Dörsam B, Fahrer J. The disulfide compound α-lipoic acid and its derivatives: A novel class of anticancer agents targeting mitochondria. Cancer Lett. 2016 Feb 1;371(1):12-9. doi: 10.1016/j.canlet.2015.11.019. Epub 2015 Nov 18. Review. PubMed PMID: 26604131.

14: Costantino D, Guaraldi C, Costantino M, Bounous VE. [Use of alpha-lipoic acid and omega-3 in postpartum pain treatment]. Minerva Ginecol. 2015 Oct;67(5):465-73. Review. Italian. PubMed PMID: 26491825.

15: Rochette L, Ghibu S, Muresan A, Vergely C. Alpha-lipoic acid: molecular mechanisms and therapeutic potential in diabetes. Can J Physiol Pharmacol. 2015 Dec;93(12):1021-7. doi: 10.1139/cjpp-2014-0353. Epub 2015 Sep 25. Review. PubMed PMID: 26406389.

16: Pashaj A, Xia M, Moreau R. α-Lipoic acid as a triglyceride-lowering nutraceutical. Can J Physiol Pharmacol. 2015 Dec;93(12):1029-41. doi: 10.1139/cjpp-2014-0480. Epub 2015 Apr 20. Review. PubMed PMID: 26235242.

17: Roberts JL, Moreau R. Emerging role of alpha-lipoic acid in the prevention and treatment of bone loss. Nutr Rev. 2015 Feb;73(2):116-25. doi: 10.1093/nutrit/nuu005. Review. PubMed PMID: 26024498.

18: Kamchatnov PR, Abusueva BA, Kazakov AY. [Alpha-lipoic acid in treatment of nervous system diseases]. Zh Nevrol Psikhiatr Im S S Korsakova. 2014;114(10):131-5. Review. Russian. PubMed PMID: 25632426.

19: Patel MK, Riley MA, Hobbs S, Cortez-Cooper M, Robinson VJ. Can α-lipoic acid mitigate progression of aging-related decline caused by oxidative stress? South Med J. 2014 Dec;107(12):780-7. doi: 10.14423/SMJ.0000000000000198. Review. PubMed PMID: 25502159.

20: Papanas N, Ziegler D. Efficacy of α-lipoic acid in diabetic neuropathy. Expert Opin Pharmacother. 2014 Dec;15(18):2721-31. doi: 10.1517/14656566.2014.972935. Epub 2014 Nov 10. Review. PubMed PMID: 25381809.